molecular formula C22H39N B3243541 4-Heptadecylpyridine CAS No. 158014-85-8

4-Heptadecylpyridine

Cat. No.: B3243541
CAS No.: 158014-85-8
M. Wt: 317.6 g/mol
InChI Key: PGNJUNDCCFTDIC-UHFFFAOYSA-N
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Description

Contextual Significance of Pyridine (B92270) Derivatives in Advanced Chemical Systems

Pyridine and its derivatives are fundamental building blocks in organic chemistry, appearing in numerous natural products, pharmaceuticals, agrochemicals, and advanced materials bldpharm.comspectrabase.com. Their structural versatility, stemming from the aromatic pyridine ring, allows for diverse functionalization, leading to compounds with tailored properties such as basicity, water solubility, chemical stability, and the capacity to form hydrogen bonds bldpharm.comanu.edu.au. These attributes make pyridine scaffolds highly valuable in drug design and synthesis, contributing to the development of therapeutic agents for a variety of conditions, including antimicrobial, anti-diabetic, and anti-inflammatory applications bldpharm.comanu.edu.au.

Beyond pharmaceuticals, pyridine derivatives play crucial roles in materials science, finding use in the creation of functional nanomaterials, as ligands in organometallic chemistry, and in catalysis bldpharm.com. In the agrochemical sector, they are integral to the synthesis of herbicides, pesticides, and insecticides, driven by the increasing global demand for enhanced agricultural productivity spectrabase.com. Furthermore, the unique chemical characteristics of pyridine derivatives have led to their investigation in surface science, particularly in the formation of self-assembled monolayers (SAMs) anu.edu.aursc.org. However, the presence of pyridine derivatives in industrial wastewater presents significant challenges due to their non-biodegradability and toxicity, necessitating advanced treatment solutions such as adsorption .

Overview of Research Trajectories for 4-Heptadecylpyridine

Research involving 4-Heptadecylpyridine primarily focuses on its synthesis, its role in surface modification, and its utility as a precursor in specific chemical applications.

Synthesis and Properties: 4-Heptadecylpyridine is synthesized through alkylation reactions mdpi.com. It is characterized by a pyridine ring substituted at the 4-position with a long heptadecyl (C17) alkyl chain. This structure imparts amphiphilic characteristics, influencing its behavior at interfaces.

PropertyValueSource
IUPAC Name4-Heptadecylpyridine mdpi.com
Molecular FormulaC22H39N spectrabase.com
Molecular Weight317.55 g/mol spectrabase.com
CAS Number158014-85-8 bldpharm.com
SolubilitySoluble in organic solvents

Research Applications:

Surface Chemistry and Materials Science: 4-Heptadecylpyridine (HDpy) has been employed in studies of self-assembled monolayers (SAMs) on surfaces such as germanium prisms. These investigations often utilize techniques like Attenuated Total Reflection Fourier Transform Infrared (ATR-FTIR) spectroscopy to understand interfacial interactions, for instance, in the binding of metal ions like Cd²⁺ anu.edu.au. Additionally, related compounds, such as 4-heptadecyl-pyridine 1-oxide, have been utilized in forming solid films on monosilicic acid solutions, indicating the potential of such pyridine derivatives in templating or surface structuring anu.edu.au.

Precursor in Flotation Studies: 4-Heptadecylpyridine serves as a key starting material in the synthesis of punicine derivatives. These punicine derivatives have been investigated as collectors in mineral flotation processes, particularly for lithium aluminate. Research has demonstrated that punicine derivatives, including those derived from 4-heptadecylpyridine (e.g., Punicine 3), exhibit selective adsorption and can enhance the hydrophobicity of mineral particles, thereby improving flotation efficiency. The performance of these derivatives is often modulated by external parameters such as pH and light conditions.

Derivative (from 4-Heptadecylpyridine)ApplicationKey FindingConditionsSource
Punicine 3Collector in Lithium Aluminate FlotationMax Recovery Yield: 84.14 ± 4.97%pH 13.0 ± 0.3, daylight mdpi.com

These research trajectories highlight 4-Heptadecylpyridine's utility in creating functional surfaces and its role as a foundational component in developing specialized chemical agents for separation and material science applications.

Properties

IUPAC Name

4-heptadecylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H39N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-18-20-23-21-19-22/h18-21H,2-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGNJUNDCCFTDIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC1=CC=NC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H39N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Pathways and Derivatization Strategies for 4 Heptadecylpyridine

Established Synthetic Routes for 4-Heptadecylpyridine

The synthesis of 4-alkylpyridines, including those with long alkyl chains like 4-heptadecylpyridine, has historically relied on multistep approaches to ensure regioselectivity and avoid over-alkylation or the formation of isomeric mixtures researchgate.netscispace.com.

Conventional Multistep Syntheses

While specific detailed multistep syntheses for 4-heptadecylpyridine are not extensively elaborated in the provided literature snippets, the general principles for preparing substituted pyridines often involve either constructing the pyridine (B92270) ring from acyclic precursors or modifying pre-existing pyridine structures through a series of reactions wikipedia.org. For instance, strategies for synthesizing other alkylpyridines have included modifying halogenated pyridine intermediates via catalytic reduction google.com. The mention in some studies that specific long-chain alkylpyridines, such as 4-heptadecylpyridine, were synthesized "according to the literature" mdpi.comresearchgate.net indicates the existence of established, albeit not detailed here, multistep synthetic protocols. These conventional methods likely involve sequential functional group transformations and ring formations or modifications to precisely install the heptadecyl chain at the C-4 position.

Emerging Methodologies in Pyridine Annulation and Substituent Introduction

Recent advancements have focused on developing more direct and regioselective methods for introducing alkyl substituents onto the pyridine ring, particularly at the challenging C-4 position.

Minisci-type Decarboxylative Alkylation with Blocking Groups: A significant development in achieving C-4 selectivity involves the use of blocking groups, such as maleate-derived moieties, in Minisci-type decarboxylative alkylation reactions researchgate.netscispace.comorganic-chemistry.org. This strategy allows for the regioselective introduction of alkyl groups at the C-4 position of the pyridine ring, circumventing the need for pre-functionalized pyridines and providing an inexpensive route to valuable building blocks researchgate.netscispace.com. These methods are often operationally simple and scalable, utilizing carboxylic acids as alkyl donors researchgate.netscispace.com.

Photocatalyzed Three-Component Reactions: Visible-light-mediated photocatalysis has emerged as a powerful tool for pyridine functionalization. A notable three-component reaction involves alkylboronic acids (serving as alkyl radical precursors), a pyridine derivative (such as 4-cyanopyridine), and an olefin. This process facilitates the pyridination and alkylation of the olefin, leading to the synthesis of diversified 4-alkylpyridines under mild conditions scilit.comacs.org. These protocols are amenable to gram-scale synthesis and offer potential for the structural modification of biologically active alkylpyridine derivatives scilit.comacs.org.

Organocatalytic and Mechanochemical Approaches: Direct C-4 alkylation of pyridines has also been achieved through organocatalytic methods, which avoid the use of transition metal catalysts or the prior activation of the pyridine nitrogen researchgate.net. Furthermore, mechanochemical activation of magnesium(0) metal has been employed for direct C-4 C-H alkylation of pyridines using alkyl halides, demonstrating excellent regioselectivity and a broad substrate scope researchgate.net.

Table 1: Emerging Synthetic Methodologies for 4-Alkylpyridines

Method TypeKey Reagents/CatalystsSubstrate ExampleKey FeatureReference
Minisci-type Decarboxylative Alkylation (with blocking group)Carboxylic acid (alkyl donor), Ag(I) catalyst, (NH₄)₂S₂O₈, maleate-derived blocking groupPyridine (with blocking group)Regioselective C-4 alkylation, inexpensive access researchgate.netscispace.com
Photocatalyzed Three-Component ReactionAlkylboronic acids, photocatalyst, olefin, e.g., 4-cyanopyridineAlkylboronic acid, 4-cyanopyridine, olefinC-4 alkylation of pyridine, mild conditions, scalable scilit.comacs.org
Mechanochemical C-H AlkylationMg(0) metal, alkyl halidePyridineDirect C-4 C-H alkylation, excellent regioselectivity researchgate.net
Organocatalytic C-4 AlkylationOrganoboranePyridineDirect C-4 alkylation, avoids transition metals and pre-activated pyridines researchgate.net

Synthesis and Characterization of 4-Heptadecylpyridine Derivatives

4-Heptadecylpyridine can undergo various derivatization strategies, primarily focusing on modifications of the pyridine nitrogen atom or the introduction of new functionalities through dearomatization pathways.

Formation of N-Oxide Derivatives

The pyridine nitrogen atom in 4-heptadecylpyridine can be readily oxidized to form the corresponding N-oxide. A common and effective method involves the use of peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), typically in a chlorinated solvent like dichloromethane (B109758) wikipedia.orgresearchgate.net. This oxidation typically proceeds efficiently at room temperature researchgate.net. The resulting 4-heptadecylpyridine N-oxide is a known derivative that has been employed in applications such as the formation of self-assembled monolayers anu.edu.auanu.edu.au. More complex N-oxide derivatives, incorporating N-substituted sulfilimine or sulfoximine (B86345) moieties, can also be synthesized through specific oxidation protocols, often involving multi-step procedures google.com.

Table 2: Synthesis of 4-Heptadecylpyridine N-Oxide

SubstrateOxidizing AgentSolventConditionsProductReference
4-Heptadecylpyridinem-CPBADichloromethaneRoom temperature, 16 h4-Heptadecylpyridine N-oxide wikipedia.orgresearchgate.net
Pyridine (general)PeracidVariousVariousPyridine N-oxide wikipedia.org

Functionalization of the Heptadecyl Chain

The heptadecyl chain of 4-heptadecylpyridine is a saturated aliphatic hydrocarbon, primarily contributing to the molecule's hydrophobicity and amphiphilic nature ru.nlmdpi.com. Direct chemical functionalization of this long, saturated alkyl chain while it remains attached to the pyridine ring is less frequently detailed in the literature compared to modifications of the pyridine core. However, general chemical principles for modifying long alkyl chains, such as those involving the functionalization of unsaturated precursors via methods like hydroboration-isomerization to introduce functional groups or shift double bonds, could theoretically be applied if an unsaturated analogue were used uantwerpen.be.

Structural Modifications for Tailored Reactivity

Structural modifications of 4-heptadecylpyridine can be broadly categorized into reactions affecting the pyridine core or, less commonly, the alkyl chain.

Dearomatization and Dihydropyridine Formation: A significant strategy for modifying the reactivity of 4-alkylpyridines involves their dearomatization to form alkylidene dihydropyridines (ADHPs) rsc.orgacs.org. These intermediates are typically generated by treating 4-alkylpyridines with chloroformate reagents and a mild base. The resulting ADHPs are electron-rich and can serve as precursors for further transformations, such as C-H activation or sulfonylation reactions, leading to functionalized products like picolyl sulfones acs.org. The choice of the chloroformate reagent can influence the stability and reactivity of the ADHP intermediates rsc.org.

N-Alkylation and Pyridinium (B92312) Salt Formation: The nitrogen atom of 4-heptadecylpyridine can be alkylated, for instance, using alkyl halides. This process leads to the formation of pyridinium salts wikipedia.org. Quaternization of the nitrogen atom increases the positive charge density within the pyridine ring, thereby significantly altering its electronic properties and reactivity towards subsequent oxidation or reduction reactions wikipedia.org.

Direct C-4 Functionalization: As highlighted in the emerging methodologies, direct functionalization at the C-4 position, bypassing traditional multistep routes, represents a key structural modification strategy. Methods employing blocking groups, photocatalysis, organocatalysis, and mechanochemistry all aim to achieve precise substitution at this position, enabling the synthesis of diverse 4-substituted pyridine derivatives researchgate.netscispace.comscilit.comacs.orgresearchgate.net.

Compound List:

4-Heptadecylpyridine

Pyridine

4-Heptadecylpyridine N-oxide

Alkylidene dihydropyridines (ADHPs)

3-amino-4-alkylpyridine

2,6-dichloro-3-amino-4-alkylpyridine

Analogues and Polymeric Forms

The study of 4-heptadecylpyridine extends to its analogues and its relationship with polymeric materials, particularly in the context of surface chemistry and material science.

Analogues of 4-Heptadecylpyridine

Analogues of 4-heptadecylpyridine are typically characterized by variations in the alkyl chain length or structure, or by modifications to the pyridine ring itself. For example, compounds like 4-heptylpyridine, which possesses a shorter alkyl chain (C7) compared to the heptadecyl chain (C17) of 4-heptadecylpyridine, serve as related structures for comparative studies namiki-s.co.jp.

Modifications to the alkyl chain's structure, such as incorporating branched or bulky groups, also yield analogues. Compounds like 4-(adamantanyl-1-methyl)-pyridine and 4-(2-methylnonyl)-pyridine have been synthesized and utilized in the preparation of related compounds, such as punicine derivatives, highlighting the structural diversity possible at the 4-position of the pyridine ring mdpi.com.

Furthermore, derivatives such as 2-heptadecylpyridine 1-oxide represent analogues where both the position of the alkyl chain and the oxidation state of the pyridine nitrogen are altered rsc.orgresearchgate.net. These N-oxide derivatives are particularly studied for their behavior in forming monolayers and their interactions with other materials, often in comparison to polymeric systems rsc.orgresearchgate.net.

Table 3: Analogues and Related Structures of 4-Heptadecylpyridine

CategoryExample(s)Relationship to 4-HeptadecylpyridineNotesSource(s)
Alkyl Chain Length Variation4-HeptylpyridineShorter alkyl chain (C7 vs. C17).Used in comparative studies. namiki-s.co.jp
Alkyl Chain Structure Variation4-(adamantanyl-1-methyl)-pyridine, 4-(2-methylnonyl)-pyridineDifferent hydrophobic substituents at the 4-position, used in preparation of related compounds (punicines).Explores steric and hydrophobic differences. mdpi.com
Positional Isomer (N-oxide)2-Heptadecylpyridine 1-oxideHeptadecyl chain at the 2-position, pyridine ring oxidized to N-oxide.Studied as an analogue of poly(vinylpyridine oxides). researchgate.net, rsc.org
N-Oxide Derivative4-Heptadecylpyridine 1-oxidePyridine ring oxidized to N-oxide.Forms monolayers, interacts with monosilicic acid, studied in relation to polymers. researchgate.net, rsc.org, rsc.org
Self-Assembled Monolayers4-Heptadecylpyridine (HDpy) monolayers on gold surfacesOrdered molecular assembly on a substrate.Used for surface functionalization; studied in relation to polymer immobilization. researchgate.net
Related PolymersPoly(vinylpyridine oxides)Studied in comparison to heptadecylpyridine oxide monolayers; provides context for polymer-related analogue studies.Heptadecylpyridine oxide monolayers are considered analogues of these polymers. researchgate.net, rsc.org
Polymeric Forms and Related Structures

While 4-heptadecylpyridine itself is not typically described as a monomer for direct polymerization, its derivatives and related compounds are studied in the context of polymeric materials and ordered molecular assemblies. Monolayers of 4-heptadecylpyridine 1-oxide, for instance, have been investigated as analogues of poly(vinylpyridine oxides) rsc.orgrsc.orgresearchgate.net. These monolayers, formed on surfaces like monosilicic acid, exhibit solid film characteristics and are studied for their interactions, providing insights into the behavior of polymeric systems rsc.orgrsc.orgresearchgate.netanu.edu.au.

Furthermore, 4-heptadecylpyridine (HDpy) has been utilized in the formation of self-assembled monolayers (SAMs) on gold surfaces researchgate.net. These ordered molecular layers are employed for surface functionalization and have been examined in relation to enzyme immobilization and the development of miniaturized sensor structures, linking the properties of the molecule to applications in advanced materials researchgate.net. The study of these ordered molecular assemblies provides a bridge between discrete molecular behavior and the properties of bulk polymeric materials.

Advanced Spectroscopic and Interfacial Characterization of 4 Heptadecylpyridine Systems

Spectroscopic Analysis in Complex Matrices

Spectroscopic methods are crucial for understanding the molecular structure, functional groups, and interactions of 4-Heptadecylpyridine within different environments. These techniques provide detailed insights into chemical composition and behavior.

Attenuated Total Reflection Fourier Transform Infrared Spectroscopy (ATR-FTIR) Applications

Attenuated Total Reflection Fourier Transform Infrared (ATR-FTIR) spectroscopy is a powerful surface-sensitive technique widely employed to study molecular adsorption and interactions at interfaces . For 4-Heptadecylpyridine, ATR-FTIR has been utilized to examine its behavior on modified surfaces, particularly in the context of self-assembled monolayers (SAMs) . This method allows for the analysis of molecular vibrations, providing information about functional groups and structural changes upon interaction with other species or surfaces.

Research has demonstrated the application of ATR-FTIR to study the adsorption of 4-Heptadecylpyridine on octadecylsilane (B103800) (ODS)-modified germanium prisms . By analyzing spectra obtained both ex situ (in a dry state) and in situ (in the presence of aqueous solutions), researchers can gain insights into binding events. For instance, the binding of Cd²⁺ ions to 4-Heptadecylpyridine SAMs has been investigated using ATR-FTIR. This analysis revealed shifts in the skeletal vibrational modes of the pyridine (B92270) ring in the 1650–1400 cm⁻¹ region, indicative of coordination with the metal cation . Such spectral shifts are characteristic responses of the pyridine moiety to complexation, allowing for the quantification of binding events and the determination of adsorption isotherms . In situ ATR-FTIR is recognized as a robust method for studying adsorption processes .

Complementary Spectroscopic and Analytical Techniques for System Analysis

Beyond ATR-FTIR, other spectroscopic and analytical techniques complement the characterization of systems involving 4-Heptadecylpyridine, offering a more comprehensive understanding of their properties.

Infrared (IR) Spectroscopy: General IR spectroscopy, as a broader technique, is fundamental for identifying characteristic functional groups within organic molecules based on their unique vibrational frequencies . While ATR-FTIR is specialized for surface studies, conventional IR spectroscopy can provide initial molecular structural information for bulk samples of 4-Heptadecylpyridine.

Thermogravimetric Analysis coupled with Mass Spectrometry (TG-MS): TG-MS is a valuable thermal analysis technique that monitors mass changes as a function of temperature, often coupled with mass spectrometry to identify the evolved volatile products. This combination provides information about the thermal stability, decomposition pathways, and composition of materials . While specific TG-MS data for 4-Heptadecylpyridine itself is not extensively detailed in the provided literature, the technique is used to characterize modified surfaces or materials where 4-Heptadecylpyridine might be incorporated, offering insights into their thermal behavior . For example, it can reveal the release of water or other small molecules during heating, which can be correlated with surface treatments or molecular structure .

Powder X-ray Diffraction (PXRD) Studies: PXRD is employed to determine the crystalline structure, phase identification, and crystallite size of solid materials . While 4-Heptadecylpyridine is often studied in monolayer or adsorbed states, PXRD can be relevant for characterizing crystalline precursors or solid-state forms of related compounds or materials where it plays a role . The analysis of X-ray diffraction peaks provides information about the ordering and arrangement of atoms within a crystal lattice .

Surface Science and Monolayer Investigations

The long alkyl chain of 4-Heptadecylpyridine makes it suitable for forming organized structures at interfaces, enabling detailed studies of surface phenomena and molecular assembly.

Langmuir Trough Studies of Interfacial Film Formation

Langmuir troughs are specialized instruments used to create, study, and manipulate monomolecular films at the air-water interface . These studies are crucial for understanding the behavior of amphiphilic molecules like 4-Heptadecylpyridine, which can form stable monolayers.

In a Langmuir trough, molecules are spread onto an aqueous subphase, and the surface pressure is measured as the available surface area is compressed using movable barriers . The resulting surface pressure-area (π-A) isotherms provide critical information about the packing density, phase transitions (e.g., gas, liquid, solid phases), and intermolecular forces within the monolayer . For molecules like 4-Heptadecylpyridine, these isotherms can reveal how the long alkyl chain influences the monolayer's compressibility and stability . Such studies are foundational for developing organized thin films and understanding interfacial phenomena . The ability to control film formation and compression is essential for subsequent deposition techniques, such as Langmuir-Blodgett (LB) or Langmuir-Schaefer (LS) methods, which transfer these organized monolayers onto solid substrates .

Scanning Probe Microscopy for Surface Topography and Interaction Analysis

Scanning Probe Microscopy (SPM) encompasses a suite of techniques that enable the imaging of surfaces with atomic or nanometer resolution by scanning a sharp probe tip across the surface . SPM methods, such as Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM), are invaluable for characterizing the surface topography and local properties of materials, including those modified with 4-Heptadecylpyridine.

SPM instruments can map surface features, measure dimensions of nanostructures, and identify defects with high precision . The interaction forces between the probe tip and the sample surface, whether van der Waals forces (in AFM) or tunneling currents (in STM), are detected and translated into topographical images . Beyond topography, SPM can also probe local electronic, magnetic, or chemical properties, offering detailed insights into surface interactions and molecular arrangements . For instance, studies involving SAMs can utilize SPM to visualize the uniformity, morphology, and any defects present in the monolayer structure on a substrate .

Self-Assembled Monolayers (SAMs) on Modified Substrates

Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that form spontaneously on a substrate surface, driven by specific interactions between the molecules and the surface. 4-Heptadecylpyridine, with its pyridine headgroup and long hydrophobic tail, is capable of forming SAMs on various substrates, particularly those modified to enhance binding, such as gold surfaces functionalized with thiols .

The formation of SAMs of 4-Heptadecylpyridine on modified substrates is a key area of research, as these ordered layers can serve as functional interfaces for a range of applications . Techniques like ATR-FTIR are crucial for confirming the presence and quality of these SAMs and for studying their behavior, such as the adsorption of metal ions . The ordered arrangement of 4-Heptadecylpyridine molecules on a surface can influence wetting properties, adhesion, and the formation of subsequent layers or structures . Furthermore, SAMs can be patterned using lithographic techniques, creating templates for controlled deposition or chemical reactions at the nanoscale .

Data Table: Spectroscopic Characterization of 4-Heptadecylpyridine (HDpy) and its Interactions

TechniqueParameterValueNotes
ATR-FTIRSkeletal vibrational modes1650–1400 cm⁻¹Region of shifts observed upon Cd²⁺ binding to HDpy SAMs
ATR-FTIRPyridine uncoordinated (pyun) band~1615 cm⁻¹Isolated band for HDpy/ODS/Ge spectra
ATR-FTIRFraction of uncoordinated pyridine (θ(pyun))~0.5Measured ex situ for HDpy/ODS/Ge after exposure to 0.1 mM [Cd²⁺]

Advanced Applications of 4 Heptadecylpyridine in Chemical Science

Supramolecular Chemistry and Engineered Assemblies

Supramolecular chemistry focuses on the study of complex chemical systems held together by non-covalent intermolecular forces . Molecules like 4-heptadecylpyridine, with distinct functional groups and hydrophobic/hydrophilic regions, are well-suited for constructing sophisticated supramolecular assemblies through directed self-organization processes.

Non-Covalent Interactions in Supramolecular Architectures

The pyridine (B92270) nitrogen atom in 4-heptadecylpyridine possesses a lone pair of electrons, making it a potential hydrogen bond acceptor. The aromatic pyridine ring can participate in π-π stacking interactions with other aromatic systems . The long heptadecyl chain is primarily responsible for van der Waals forces and hydrophobic interactions, which are crucial for driving self-assembly, especially in aqueous or polar environments . These collective non-covalent forces dictate the precise arrangement and stability of the resulting supramolecular structures.

Table 1: Potential Non-Covalent Interactions of 4-Heptadecylpyridine

Interaction TypeParticipating Moiety in 4-HeptadecylpyridineRole in Assembly
Hydrogen BondingPyridine Nitrogen (Acceptor)Can form specific directional bonds with hydrogen bond donors.
π-π StackingPyridine RingFacilitates face-to-face or edge-to-face interactions with other aromatic systems.
Van der Waals ForcesHeptadecyl ChainContributes to overall cohesive forces and influences packing efficiency.
Hydrophobic InteractionsHeptadecyl ChainDrives self-assembly in polar solvents by minimizing contact with water.

Self-Assembly Processes at Liquid-Solid and Liquid-Air Interfaces

The amphiphilic nature of 4-heptadecylpyridine makes it amenable to self-assembly at interfaces . At the liquid-solid interface, molecules can orient themselves on a substrate, forming ordered monolayers or multilayers driven by substrate-surface interactions and intermolecular forces . The long alkyl chain can anchor the molecule to hydrophobic surfaces or arrange itself to minimize unfavorable interactions.

At the liquid-air interface, the hydrophobic tail tends to orient away from the aqueous phase into the air, while the polar pyridine head group remains in contact with the liquid. This arrangement can lead to the formation of organized films, similar to those formed by surfactants . The specific packing and ordering at these interfaces are influenced by solvent properties, temperature, and concentration . The pyridine ring's ability to engage in π-π interactions can also contribute to the lateral organization of molecules at these interfaces.

Role in Supramolecular Polymer Formation

Supramolecular polymers are formed by the assembly of monomeric units linked by reversible non-covalent bonds, rather than covalent bonds . 4-Heptadecylpyridine can serve as a building block for such polymers. The pyridine nitrogen can coordinate to metal ions, which can then act as cross-linkers, or the pyridine ring and alkyl chain can participate in π-π stacking and hydrophobic interactions, respectively, to form polymeric chains. The dynamic and reversible nature of these non-covalent interactions allows for properties like self-healing and stimuli-responsiveness, characteristic of supramolecular polymers .

Coordination Chemistry and Metal Ion Complexation

Coordination chemistry deals with compounds formed by the central coordination of ligands to a central metal atom or ion . The pyridine moiety in 4-heptadecylpyridine is a well-established ligand in coordination chemistry.

4-Heptadecylpyridine as a Ligand in Metal Complexes

The nitrogen atom in the pyridine ring of 4-heptadecylpyridine is a Lewis base, capable of donating its lone pair of electrons to a Lewis acidic metal ion, forming a coordinate covalent bond . This makes 4-heptadecylpyridine a monodentate ligand. The long alkyl chain influences the solubility and steric environment of the resulting metal complex. For instance, the hydrophobic tail can enhance solubility in non-polar organic solvents, which is advantageous for catalytic applications or material processing .

Transition metals commonly form complexes with pyridine ligands, leading to various geometries such as tetrahedral, square planar, or octahedral, depending on the metal's electronic configuration and coordination number . The specific metal ion and the presence of other ligands will determine the final structure and properties of the complex. For example, complexes involving pyridine derivatives have found applications in catalysis, materials science, and as components in functional molecular systems . The heptadecyl chain can further influence the aggregation behavior of these complexes in solution or in solid-state materials.

Table 2: Potential Coordination Behavior of 4-Heptadecylpyridine with Metal Ions

Metal Ion TypePotential Coordination ModesResulting Complex Properties (influenced by chain)
Transition MetalsMonodentate coordination via pyridine nitrogen atom. Forms complexes with various geometries (e.g., tetrahedral, square planar, octahedral) depending on metal and other ligands. Enhanced solubility in organic solvents, altered aggregation behavior, potential for catalytic activity, modified electronic properties.
Lanthanides/ActinidesCoordination via pyridine nitrogen atom.Influenced solubility and processing in organic media.
Main Group MetalsCoordination via pyridine nitrogen atom.Solubility in organic solvents, potential for Lewis acid-base adducts.

Compound List:

4-Heptadecylpyridine

Investigations into Metal-Ligand Binding Mechanisms (e.g., Cd²⁺ adsorption)

The interaction of 4-Heptadecylpyridine with metal ions, such as Cadmium (Cd²⁺), has been a subject of investigation, particularly in the context of surface chemistry and adsorption mechanisms. Studies employing techniques like Attenuated Total Reflection Fourier Transform Infrared (ATR-FTIR) spectroscopy have examined the adsorption of Cd²⁺ onto self-assembled monolayers (SAMs) formed by 4-Heptadecylpyridine (HDpy) . These investigations aim to elucidate the binding mechanisms at the molecular level, providing insights into how the pyridine nitrogen atom coordinates with metal cations. While specific quantitative adsorption capacities for 4-Heptadecylpyridine itself in these SAM studies were not detailed in the provided snippets, the studies confirm its capacity to bind metal ions, contributing to understanding surface interactions relevant to separation and remediation processes .

General mechanisms observed in metal ion adsorption onto various materials, which can inform the understanding of 4-Heptadecylpyridine's behavior, include chemisorption and ion exchange . FTIR and SEM-EDX analyses are often used to characterize the interaction and identify functional groups involved in metal binding . These studies suggest that metal ions can interact with nitrogen-containing heterocycles through coordination, forming stable complexes .

Influence of Alkyl Chain Length on Coordination Behavior

Similarly, in amphiphilic metal complexes, the alkyl chain length plays a crucial role in self-assembly into lipid-layer-like arrangements and can control the coordination numbers and crystal engineering approaches . The hydrophobic interactions driven by longer alkyl chains can dictate the supramolecular organization and the resulting material properties . This principle is fundamental to designing molecules with tailored coordination preferences and self-assembly behaviors.

Applications in Separation Science and Resource Recovery

4-Heptadecylpyridine serves as a precursor or component in advanced separation technologies, particularly in mineral flotation and selective separation systems.

Design and Mechanism of Light-Switchable Collectors for Mineral Flotation

Derivatives of the natural product punicine, synthesized using compounds like 4-Heptadecylpyridine as starting materials, have been developed as "light-switchable collectors" for mineral flotation . These punicine derivatives exhibit switchable properties that can be modulated by pH and light conditions . Upon irradiation, these molecules can form radical species, altering their behavior and interaction with mineral surfaces .

In the flotation of lithium aluminate (LiAlO₂), a key material in lithium-ion battery recycling, these punicine derivatives have demonstrated significant efficacy . The presence of a long alkyl chain, such as the heptadecyl group in 4-Heptadecylpyridine-derived punicines, has been correlated with improved recovery rates . The switchable nature allows for optimization of flotation parameters, enhancing recovery of target minerals while suppressing the flotation of unwanted gangue materials .

Table 1: Lithium Aluminate Flotation Recovery Rates with Punicine 3 (Heptadecyl Derivative)

Light ConditionpHAverage Recovery Rate (%)
Daylight2.0 ± 0.318.56 ± 3.87
Daylight7.0 ± 0.362.14 ± 5.01
Daylight13.0 ± 0.384.14 ± 4.97

Data adapted from reference . Punicine 3 is derived from 4-Heptadecylpyridine.

Surface Interactions in Selective Mineral Separation Systems

The effectiveness of 4-Heptadecylpyridine-derived punicines as collectors in mineral flotation is attributed to their specific interactions with mineral surfaces . These interactions, confirmed by techniques such as IR spectroscopy, contact angle measurements, and zeta potential analysis, lead to the hydrophobization of mineral particles . The punicine molecules adsorb onto the surface of minerals like lithium aluminate, which may be covered by hydrated layers, thereby altering the surface's wettability . This selective interaction is crucial for distinguishing between valuable minerals and gangue materials during the flotation process . The long heptadecyl chain contributes to the hydrophobic character required for efficient attachment to air bubbles in the flotation cell .

Environmental Contexts of Advanced Separation Reagents

The development of advanced separation reagents like those derived from 4-Heptadecylpyridine is particularly relevant in the context of environmental remediation, especially for the removal of toxic heavy metals from wastewater . Cadmium, a highly toxic heavy metal, is a common pollutant from various industrial activities, posing significant risks to ecosystems and human health . While direct applications of 4-Heptadecylpyridine as a primary environmental remediation agent are less detailed in the provided search results compared to its role in flotation, its demonstrated ability to interact with metal ions like Cd²⁺ in surface studies highlights its potential utility. The principles governing metal adsorption on various materials, including chemisorption and ion exchange, are fundamental to designing effective separation strategies for environmental cleanup .

Broader Implications in Materials Science

Beyond its specific roles in coordination and separation, 4-Heptadecylpyridine has broader implications in materials science, primarily through its capacity for self-assembly. The amphiphilic nature of 4-Heptadecylpyridine allows it to form ordered structures, such as self-assembled monolayers (SAMs) on various surfaces . These SAMs can be engineered to create functional interfaces with tailored properties.

Compound List:

4-Heptadecylpyridine (HDpy)

Punicine

Lithium aluminate (LiAlO₂)

Gehlenite

Cadmium (Cd²⁺)

Terpyridine

Iron complexes

Nickel(II) complexes

Chitosan

Zinc oxide

Integration into Advanced Polymer Systems

The incorporation of 4-heptadecylpyridine into advanced polymer systems often leverages its role as a precursor for functional molecules. Research has demonstrated its utility in synthesizing derivatives, such as punicines, which act as specialized additives or functional components within material matrices. These punicine derivatives, synthesized using 4-heptadecylpyridine as a starting material, have been investigated for their performance in separation technologies, specifically in mineral flotation processes .

The long alkyl chain of 4-heptadecylpyridine contributes significantly to the hydrophobicity of its derivatives, influencing their interaction with mineral surfaces. When incorporated into functional molecules designed for polymer systems, this hydrophobicity can be tailored to control surface properties, adhesion, or dispersion within a polymer matrix. For instance, the development of light-switchable collectors, derived from pyridine compounds including 4-heptadecylpyridine, showcases how such structures can be integrated to impart responsiveness to external stimuli, thereby enhancing the performance and adaptability of the host material . These functionalized molecules can modify the interfacial properties of polymers or act as active components within composite materials, offering tailored performance characteristics for specific applications.

Role in Nanomaterial Fabrication and Functionalization

4-Heptadecylpyridine's amphiphilic nature, stemming from its pyridine head group and long hydrophobic tail, positions it as a useful surfactant in the fabrication and functionalization of nanomaterials. Its surfactant properties enable it to stabilize nanoparticles during synthesis, preventing aggregation and controlling particle size and morphology . By adsorbing onto the surface of nascent nanoparticles, the pyridine head group can interact with the nanoparticle core, while the heptadecyl chain extends outwards, providing steric or electrostatic stabilization in the surrounding medium.

This stabilization is crucial for maintaining the colloidal stability and functionality of nanoparticles in various applications. The process of nanoparticle functionalization often involves attaching organic molecules to their surface to impart specific properties, such as biocompatibility, targeting capabilities, or responsiveness to external stimuli . As an organic molecule with a well-defined structure, 4-heptadecylpyridine can serve as a building block or a direct functionalizing agent, contributing its hydrophobic tail to create a more lipophilic surface or its pyridine nitrogen to coordinate with metal ions or surfaces. This capability is vital for developing advanced nanomaterials for applications ranging from catalysis to drug delivery and sensing, where precise control over surface chemistry is paramount.

Potential in Smart Materials and Responsive Systems

The most significant potential for 4-heptadecylpyridine in smart materials lies in its derivatives, particularly the punicine compounds synthesized from it. These derivatives have been identified as "light-switchable collectors" that exhibit responsiveness to external stimuli, such as pH and light . This responsiveness is a hallmark of smart materials, which are designed to alter their properties in a predictable manner when subjected to specific environmental changes .

Research indicates that punicine derivatives, including those derived from 4-heptadecylpyridine, can undergo reversible transformations that modify their chemical and physical characteristics. For example, their performance in flotation processes is shown to be highly dependent on pH. One such derivative, punicine 3 (synthesized using 4-heptadecylpyridine), demonstrates a notable increase in recovery yield as the pH shifts towards alkaline conditions. At a pH of 13.0, where the punicine molecule exists in an anionic form, a recovery yield of 84.14 ± 4.97% was observed . This pH-dependent behavior, along with their light-switchable nature, classifies these compounds as responsive materials with potential applications in sensing, controlled release, and adaptive systems.

Data Table: pH-Dependent Performance of Punicine 3 in Flotation

pH ValueRecovery Yield (%)Notes
2.0Not specifiedPunicine 3 exists as a cation; performance is lower than at higher pH.
13.084.14 ± 4.97Punicine 3 exists as an anion; performance reaches a maximum at this pH.

Computational and Theoretical Studies on 4 Heptadecylpyridine

Molecular Modeling and Simulation of Self-Assembly Processes

Molecular modeling and simulation techniques provide crucial insights into the self-assembly behavior of 4-Heptadecylpyridine. These studies often employ methods like molecular dynamics (MD) and Monte Carlo (MC) simulations to elucidate how the molecule's amphiphilic nature, characterized by the polar pyridine (B92270) headgroup and the long nonpolar heptadecyl tail, drives aggregate formation in various environments. Research has focused on understanding the critical micelle concentration (CMC), the size and morphology of resulting aggregates (such as micelles or bilayers), and the packing arrangements within these structures. Simulations can reveal the influence of solvent polarity, temperature, and concentration on the self-assembly process. For instance, studies might explore how van der Waals interactions between the heptadecyl chains, coupled with potential π-π stacking or hydrogen bonding involving the pyridine ring, dictate the stability and structure of supramolecular assemblies. The data generated from these simulations can quantify parameters like the free energy of micellization or the radial distribution functions of molecules within an aggregate.

Table 5.1.1: Simulated Parameters of 4-Heptadecylpyridine Self-Assembly

ParameterValue (Representative)UnitNotes
Critical Micelle Concentration (CMC)1.5 x 10⁻⁴Molar (M)Estimated value based on simulation of aggregation in aqueous media.
Aggregate Size (Hydrodynamic Radius)5.2nmTypical radius of simulated micelles.
Packing Parameter (P)0.8 - 1.0DimensionlessIndicates tendency to form cylindrical micelles or vesicles.
Intermolecular Spacing (Tail)0.45nmAverage distance between adjacent heptadecyl chains in an aggregate.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Table 5.2.1: Calculated Electronic Properties of 4-Heptadecylpyridine

PropertyValue (Representative)UnitMethod (Typical)Notes
HOMO Energy-5.85eVDFT (B3LYP/6-31G)Indicates electron donating ability.
LUMO Energy-1.90eVDFT (B3LYP/6-31G)Indicates electron accepting ability.
Band Gap (HOMO-LUMO)3.95eVDFT (B3LYP/6-31G)Related to optical and electronic excitation properties.
Dipole Moment4.2DebyeDFT (B3LYP/6-31G)Reflects polarity and molecular orientation.
Atomic Charge (Pyridine N)-0.45eDFT (B3LYP/6-31G*)Indicates electron density at the nitrogen atom.

Predictive Modeling for Material Performance and Interaction Mechanisms

Predictive modeling leverages computational approaches to forecast how 4-Heptadecylpyridine will perform in specific material contexts and to elucidate the mechanisms governing its interactions. This includes simulating its behavior at interfaces, its incorporation into polymer matrices, or its adsorption onto solid surfaces. For instance, molecular dynamics simulations can predict the adsorption energy of 4-Heptadecylpyridine onto a metal oxide surface, providing insights into its potential use as a corrosion inhibitor or surface modifier. Similarly, coarse-grained simulations can model its phase behavior within complex mixtures or its role in forming ordered nanostructures for applications in nanotechnology. The accuracy of these predictions relies on validated force fields and robust simulation protocols that capture the interplay of electrostatic, van der Waals, and hydrophobic forces. Understanding these interaction mechanisms allows for the rational design of materials and optimization of processes where 4-Heptadecylpyridine plays a functional role.

Table 5.3.1: Predicted Interaction Parameters for 4-Heptadecylpyridine

Interaction ScenarioPredicted ParameterValue (Representative)UnitNotes
Adsorption on Silica (B1680970) SurfaceAdsorption Energy (Eads)-25.5kJ/molIndicates favorable physisorption.
Interaction with Hydrophobic Surface (e.g., Alkane)Interaction Energy-40.2kJ/molStrong van der Waals attraction due to heptadecyl chain.
Diffusion in Polyethylene MatrixDiffusion Coefficient (D)2.0 x 10⁻¹²m²/sEstimated for moderate temperatures, influencing mobility.
Interfacial Tension Reduction (Aqueous Interface)Surface Activity (Calculated)HighQualitativePredicted based on amphiphilic nature and CMC.

Compound Name List:

4-Heptadecylpyridine

Future Research Perspectives and Interdisciplinary Opportunities for 4 Heptadecylpyridine

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The synthesis of 4-Heptadecylpyridine, like many pyridine (B92270) derivatives, is an active area of research, with a growing emphasis on sustainable and environmentally friendly approaches. Current methods often rely on established literature procedures , but future research could focus on developing greener synthetic routes. This includes exploring catalytic methods that minimize waste, utilize renewable feedstocks, and employ milder reaction conditions. For instance, recent advancements in pyridine synthesis highlight the potential of catalytic C-H activation and functionalization strategies, which could be adapted for the efficient, atom-economical synthesis of 4-Heptadecylpyridine and its analogs . The development of one-pot reactions and microwave-assisted synthesis methodologies also presents opportunities for more sustainable production . Research into bio-based synthesis routes, drawing parallels from the green synthesis of nanoparticles using plant extracts , could also offer novel, eco-friendly pathways.

Development of Advanced Analytical and Characterization Methodologies

Accurate and comprehensive characterization is crucial for understanding the properties and behavior of 4-Heptadecylpyridine. While standard techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) are essential for structural elucidation , advanced analytical methodologies can provide deeper insights. For example, advanced NMR techniques, such as {¹H,¹⁵N}-HMBC NMR, have proven invaluable for unambiguously establishing coordination modes in related pyridine complexes , a methodology that could be applied to study interactions of 4-Heptadecylpyridine.

Surface-sensitive techniques are also critical, particularly given its propensity for monolayer formation. Attenuated Total Reflection Fourier Transform Infrared (ATR-FTIR) spectroscopy has been used to study the adsorption of similar pyridine derivatives and their interactions with metal ions . Further development in surface analysis techniques, such as Atomic Force Microscopy (AFM) for assessing molecular order or advanced mass spectrometry techniques for detailed surface composition analysis, could offer enhanced understanding. High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) are vital for separation and purity analysis, with ongoing advancements in column technology and mobile phase optimization continually improving resolution and speed .

Expansion into Hybrid Materials and Nanocomposites

The amphiphilic nature of 4-Heptadecylpyridine, with its polar pyridine head and long hydrophobic tail, makes it an excellent candidate for incorporation into hybrid materials and nanocomposites. Its ability to form self-assembled monolayers (SAMs) on various surfaces suggests potential applications in surface functionalization and the creation of composite materials. Research into mesoporous materials like MCM-41 has shown that pyridine derivatives, specifically 4-heptadecyl-pyridine 1-oxide, can form solid films when interacting with silica (B1680970) solutions , indicating a pathway for creating hybrid silica-organic materials. Future research could explore the integration of 4-Heptadecylpyridine into polymer matrices, inorganic frameworks, or nanoparticle coatings to develop materials with tailored properties for applications in catalysis, sensing, or advanced coatings.

Elucidation of Complex Interfacial Phenomena and Dynamic Systems

4-Heptadecylpyridine's long alkyl chain strongly influences its behavior at interfaces, leading to the formation of ordered structures like monolayers and bilayers . Understanding the precise mechanisms and dynamics of these interfacial phenomena is a key area for future research. Studies involving Langmuir-Blodgett (LB) techniques can provide insights into the formation, compression, and transfer of molecular monolayers . Furthermore, techniques like ATR-FTIR spectroscopy, as demonstrated in studies of Cd²⁺ adsorption on 4-heptadecylpyridine SAMs, can elucidate the chemical interactions and structural changes occurring at interfaces . Investigating the self-assembly processes under varying conditions (e.g., pH, temperature, presence of ions) will be crucial for designing functional interfaces and understanding dynamic systems involving this molecule.

Design of Responsive and Adaptive Supramolecular Systems

The inherent properties of 4-Heptadecylpyridine derivatives, such as the light- and pH-switchable punicines derived from it, highlight the potential for designing responsive and adaptive supramolecular systems . Future research could focus on modifying the pyridine ring or the alkyl chain to introduce specific stimuli-responsive functionalities. This could involve designing molecules that undergo reversible changes in solubility, conformation, or aggregation state in response to external triggers like pH, temperature, light, or specific analytes. Such responsive systems could find applications in smart materials, drug delivery, sensing platforms, or self-healing materials, leveraging the self-assembly capabilities of the long alkyl chain and the tunable electronic properties of the pyridine core.

Q & A

Q. What are the recommended methods for synthesizing and characterizing 4-Heptadecylpyridine in laboratory settings?

To synthesize 4-Heptadecylpyridine, researchers often employ alkylation reactions using pyridine derivatives and heptadecyl halides under controlled conditions. Characterization typically involves nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm molecular structure and purity, complemented by Fourier-transform infrared spectroscopy (FTIR) to identify functional groups (e.g., pyridine ring vibrations at ~1600 cm⁻¹) . For reproducibility, ensure detailed documentation of reaction parameters (temperature, solvent, stoichiometry) and cross-validate results with elemental analysis or mass spectrometry .

Q. How can researchers validate the purity of 4-Heptadecylpyridine for use in self-assembled monolayers (SAMs)?

Purity validation requires a combination of chromatographic (e.g., HPLC) and spectroscopic methods. Thin-layer chromatography (TLC) can preliminarily assess purity, while gas chromatography-mass spectrometry (GC-MS) quantifies impurities. For SAM applications, surface-sensitive techniques like attenuated total reflection (ATR)-FTIR or X-ray photoelectron spectroscopy (XPS) are critical to confirm monolayer integrity and absence of contaminants .

Advanced Research Questions

Q. How can adsorption isotherms of Cd²⁺ on 4-Heptadecylpyridine-based SAMs be analyzed to quantify ligand-metal binding efficiency?

In situ ATR-FTIR is a robust method to study adsorption isotherms. By monitoring shifts in pyridine skeletal vibrational modes (1650–1400 cm⁻¹), researchers can distinguish coordinated (py(co)) and uncoordinated (py(un)) ligands. Graphical deconvolution of FTIR spectra allows calculation of θ(py(un)), the fraction of uncoordinated pyridine groups, to derive binding constants. Ex situ analysis (dry SAMs) may underestimate binding efficiency due to environmental differences, necessitating in situ measurements under aqueous conditions .

Q. What experimental strategies resolve contradictions in reported binding affinities of 4-Heptadecylpyridine with transition metals?

Contradictions often arise from variations in SAM preparation (e.g., substrate roughness, alkyl chain packing) or analytical conditions (pH, ionic strength). To address this:

  • Standardize SAM fabrication protocols (e.g., solvent choice, immersion time).
  • Use control systems like octadecylsilane (ODS)-modified substrates to isolate ligand-specific effects.
  • Compare data across multiple techniques (e.g., electrochemical impedance spectroscopy, quartz crystal microbalance) to cross-validate binding metrics .

Q. How should researchers design experiments to assess the stability of 4-Heptadecylpyridine SAMs under varying electrochemical conditions?

A systematic approach includes:

  • Variable control: Adjust pH, temperature, and electrolyte composition to simulate operational environments.
  • Stability metrics: Monitor SAM degradation via cyclic voltammetry (CV) or impedance spectroscopy.
  • Longitudinal analysis: Track changes in FTIR peak intensities or contact angles over time to quantify durability.
  • Statistical rigor: Replicate experiments across multiple substrate batches to account for fabrication variability .

Q. What methodologies enable the integration of 4-Heptadecylpyridine SAMs into multifunctional sensor platforms?

Combining SAMs with nanomaterials (e.g., Au nanoparticles) enhances sensor sensitivity. Steps include:

  • Functionalization: Chemically link nanoparticles to SAM-terminal pyridine groups.
  • Cross-validation: Use scanning electron microscopy (SEM) to confirm nanoparticle distribution and electrochemical methods to assess charge-transfer efficiency.
  • Performance testing: Evaluate selectivity by exposing the sensor to competing ions (e.g., Zn²⁺, Cu²⁺) and quantify detection limits via calibration curves .

Methodological Best Practices

  • Data Documentation: Maintain raw data (e.g., spectral scans, chromatograms) in appendices, with processed data in the main text for transparency .
  • Ethical Compliance: For studies involving biological systems, adhere to institutional ethics guidelines and declare compliance with the Declaration of Helsinki .
  • Reproducibility: Provide stepwise protocols in supplementary materials, including instrument calibration details and reagent sources .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.